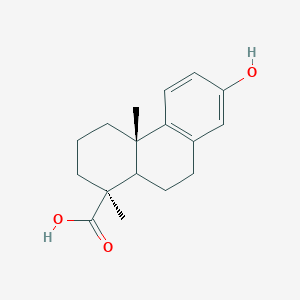

(1S,4aS)-7-Hydroxy-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1S,4aS)-7-Hydroxy-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylic acid is a useful research compound. Its molecular formula is C17H22O3. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, such as hexanoic, octanoic, decanoic, and lauric acids, have been explored for their role in fermentative production using engineered microbes like Escherichia coli and Saccharomyces cerevisiae. These acids, while serving as precursors for various industrial chemicals, can inhibit microbial activity at concentrations below desired yields. The inhibition mechanisms involve damage to the cell membrane and a decrease in microbial internal pH, with strategies to increase microbial tolerance through metabolic engineering being investigated (Jarboe et al., 2013).

Bioactive Properties of Natural Carboxylic Acids

The structural differences of selected carboxylic acids, including benzoic acid, cinnamic acid, and others, have been compared for their effects on antioxidant, antimicrobial, and cytotoxic activities. The review discusses the correlation between structure and bioactivity, highlighting the potential for using these compounds in various applications, from food preservation to pharmaceuticals (Godlewska-Żyłkiewicz et al., 2020).

Applications and Effects of Hydroxy Acids

Hydroxy acids (HAs), including α-hydroxy acids, β-hydroxy acids, and others, are utilized in cosmetic and therapeutic formulations for their beneficial skin effects. The review covers the usage of HAs for treating conditions such as photoaging, acne, and pigmentation disorders, emphasizing the importance of understanding their biological mechanisms of action to optimize their therapeutic and cosmetic efficacy (Kornhauser et al., 2010).

Safety and Hazards

Orientations Futures

The future directions for research on this compound would likely depend on its properties and potential applications. For example, if it has bioactive properties, it might be studied as a potential drug. If it has unique physical or chemical properties, it might be studied for potential uses in materials science or other fields .

Propriétés

IUPAC Name |

(1S,4aS)-7-hydroxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O3/c1-16-8-3-9-17(2,15(19)20)14(16)7-4-11-10-12(18)5-6-13(11)16/h5-6,10,14,18H,3-4,7-9H2,1-2H3,(H,19,20)/t14?,16-,17+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWHTYLMRWXUGJL-XMKPYSNPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC3=C2C=CC(=C3)O)(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC[C@](C1CCC3=C2C=CC(=C3)O)(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of 13-Hydroxy-8,11,13-podocarpatrien-18-oic acid in the context of the study on Pseudolarix amabilis?

A1: The study investigated various diterpenoid compounds isolated from Pseudolarix amabilis seeds for their potential antitumor properties. While 13-Hydroxy-8,11,13-podocarpatrien-18-oic acid was successfully isolated and characterized [], the study did not specifically investigate its antitumor activity. Therefore, no conclusions can be drawn from this research regarding the compound's interaction with targets, downstream effects, or efficacy against specific cancer cell lines.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-10-[3-(4,4-dimethylpiperazin-4-ium-1-yl)propyl]phenothiazine;4-hydroxy-4-oxobut-2-enoate](/img/structure/B1151685.png)